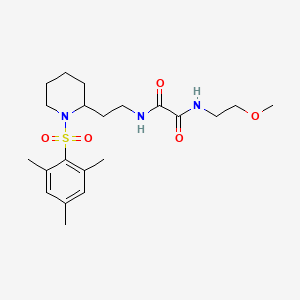![molecular formula C9H16N2O B2409777 1-[(2-Metilciclopropil)carbonil]piperazina CAS No. 840491-31-8](/img/structure/B2409777.png)
1-[(2-Metilciclopropil)carbonil]piperazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1-[(2-Methylcyclopropyl)carbonyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is employed in the study of protein interactions and enzyme mechanisms.
Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Métodos De Preparación
The synthesis of 1-[(2-Methylcyclopropyl)carbonyl]piperazine involves several steps. One common method includes the reaction of 2-methylcyclopropylcarbonyl chloride with piperazine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Análisis De Reacciones Químicas
1-[(2-Methylcyclopropyl)carbonyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Mecanismo De Acción
The mechanism of action of 1-[(2-Methylcyclopropyl)carbonyl]piperazine involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
1-[(2-Methylcyclopropyl)carbonyl]piperazine can be compared with other piperazine derivatives such as:
1-Benzylpiperazine: Known for its stimulant properties.
1-(2-Pyridyl)piperazine: Used in the synthesis of pharmaceuticals.
1-(3-Chlorophenyl)piperazine: Employed in the study of serotonin receptors.
Each of these compounds has unique properties and applications, making 1-[(2-Methylcyclopropyl)carbonyl]piperazine distinct in its specific uses and structural characteristics.
Propiedades
IUPAC Name |
(2-methylcyclopropyl)-piperazin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-7-6-8(7)9(12)11-4-2-10-3-5-11/h7-8,10H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLHLXHCIJUNJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2409696.png)
![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2409699.png)
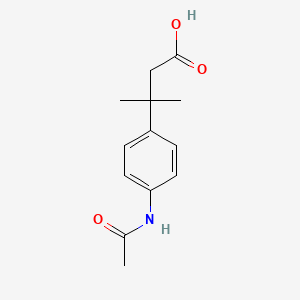
![N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B2409701.png)
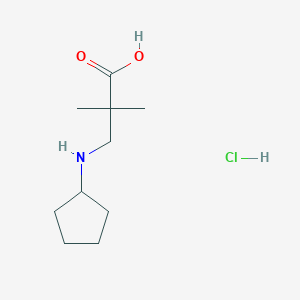
![4-(4-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}benzenesulfonyl)morpholine](/img/structure/B2409703.png)
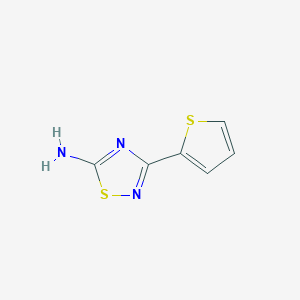
![3-(4-propoxyphenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2409707.png)
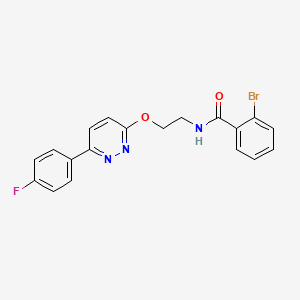
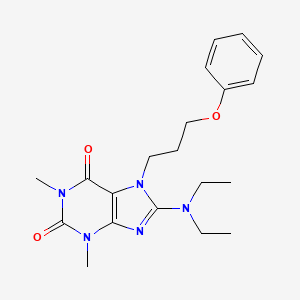
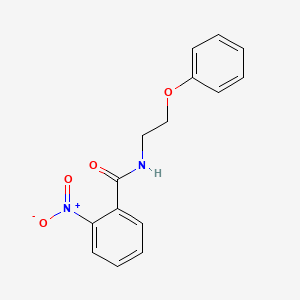
![2-(2-Methoxyethyl)-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2409715.png)
![Ethyl 1-[3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2409716.png)
